MEC is a specific type of ester formed from an alcohol (methyl alcohol) and a fatty acid (cis,cis-11,14-eicosadienoic acid) []. It belongs to a class of molecules known as eicosanoid precursors []. Eicosanoids are signaling molecules involved in various physiological processes [].
MEC is thought to be present in some natural sources, but research specifically on its natural occurrence is limited.
The key feature of MEC's structure is the presence of a 20-carbon chain (eicosa-) with two double bonds (dieno-) at the 11th and 14th positions (11,14-). The "cis" configuration indicates that the double bond hydrogens are on the same side of the double bond in both positions [, ]. Additionally, a methyl group (CH3) is attached to the carboxylic acid group via an ester linkage (O-CH3) [].
MEC can undergo various chemical reactions typical of fatty acid esters. Here are some relevant examples:
CH3(CH2)17CH=CHCH2CH=CH(CH2)7COOH + H2O -> CH3(CH2)17CH=CHCH2CH=CH(CH2)7COOH + CH3OH(MEC) (cis,cis-11,14-eicosadienoic acid) (Methanol)
MEC can be synthesized by reacting cis,cis-11,14-eicosadienoic acid with methanol in the presence of an acid catalyst [].
The double bonds in MEC are susceptible to oxidation by oxygen or oxidants, potentially leading to the formation of various oxidized products [].
The specific mechanism of action of MEC remains unclear. However, its role as an eicosanoid precursor suggests potential involvement in various biological processes mediated by eicosanoids, such as inflammation, blood clotting, and smooth muscle contraction []. Further research is needed to elucidate its specific functions.
Irritant